molecular formula C17H14FNO2 B5428810 [(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate

[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate

Cat. No.: B5428810
M. Wt: 283.30 g/mol
InChI Key: WIAUVMXWAVZQCD-DTLUPDQHSA-N
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Description

[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate is an organic compound characterized by the presence of a fluorophenyl group and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate typically involves the condensation of 4-fluoroaniline with cinnamaldehyde under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenylprop-2-enoates.

Scientific Research Applications

[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of [(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signal transduction pathways. These interactions can lead to various physiological and biochemical responses, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-1-(4-chlorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate
  • [(Z)-1-(4-bromophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate
  • [(Z)-1-(4-methylphenyl)ethylideneamino] (E)-3-phenylprop-2-enoate

Uniqueness

[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate is unique due to the presence of the fluorine atom in the phenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-13(15-8-10-16(18)11-9-15)19-21-17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3/b12-7+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAUVMXWAVZQCD-DTLUPDQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)/C=C/C1=CC=CC=C1)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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